molecular formula C12H10O2 B073860 2-Naphthyl acetate CAS No. 1523-11-1

2-Naphthyl acetate

Cat. No. B073860
CAS RN: 1523-11-1
M. Wt: 186.21 g/mol
InChI Key: RJNPPEUAJCEUPV-UHFFFAOYSA-N
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Description

2-Naphthyl acetate, also known as β-Naphthyl acetate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of CH3CO2C10H7 .


Synthesis Analysis

2-Naphthyl acetate is prepared by chemical synthesis from β-naphthol, through acetylation with acetic anhydride in alkaline media. The hydroxyl group on the β-naphthol forms an ester with the carboxyl group on the acetic anhydride .


Molecular Structure Analysis

The molecular weight of 2-Naphthyl acetate is 186.21 . The SMILES string representation is CC(=O)Oc1ccc2ccccc2c1 .


Chemical Reactions Analysis

2-Naphthyl acetate is used as a substrate in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to examine the composition of lipases in larvae and adult specimens . It is also used in the preparation of zymograms to identify proteins with lipase activity and to measure non-specific esterase activity and β-esterase enzyme activity .


Physical And Chemical Properties Analysis

2-Naphthyl acetate has a melting point of 67-70 °C . It is an ester substrate and can be used in staining gels to detect esterase activity .

Scientific Research Applications

  • Cholinesterase Assays :

    • 2-Naphthyl acetate acts as a pro-enhancer in the luminol-H2O2-horseradish peroxidase reaction, used in cholinesterase assays. It's hydrolyzed by cholinesterase to produce 2-naphthol, which enhances the chemiluminescent reaction. This method has been used to study the kinetics of chemiluminescent emission and the influence of 2-naphthyl acetate and cholinesterase enzyme concentrations (Díaz et al., 1995).
  • Photochemical Studies :

    • The photo-Fries rearrangement of 1-naphthyl acetate, involving the formation of radical pairs, has been studied through photolysis. The reaction mechanisms and external magnetic field effects have been explored, providing insights into reaction intermediates and product yields (Nakagaki et al., 1985).
  • Synthesis of 2-Naphthyl Acetate :

    • An efficient and selective method for synthesizing 2-Naphthyl acetate using Nickel nitrate as a catalyst has been developed. This environmentally friendly protocol highlights the high chemoselectivity towards the acylated product and advantages like short reaction times (Rahman et al., 2017).
  • Study of Carbenes :

    • Research on the reversible interconversion between singlet and triplet 2-Naphthyl(carbomethoxy)carbene has been conducted. This involves photolysis of methyl α-diazo-(2-naphthyl)acetate, providing insights into the UV/visible, IR, and ESR spectra of these carbenes (Zhu et al., 1999).
  • Energetics of Naphthalene Derivatives :

    • The stability and energetics of 1- and 2-naphthyl acetates have been studied, revealing their enthalpy of formation and relative stability. This research contributes to understanding the thermodynamics of these naphthalene derivatives (Verevkin et al., 2003).
  • Nucleophilicity in Organic Chemistry :

    • The nucleophilicity of naphthoxide derivatives, including 2-naphthyl acetate, in reactions with Fast-Red TR dye has been explored in a discovery-oriented organic laboratory project. This offers insights into the electrophilic aromatic substitution and ester hydrolysis rates (Mascarenhas, 2008).

Safety And Hazards

When handling 2-Naphthyl acetate, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

2-Naphthyl acetate has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

naphthalen-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNPPEUAJCEUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883578
Record name 2-Naphthalenol, 2-acetate
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl acetate

CAS RN

1523-11-1
Record name 2-Naphthyl acetate
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Record name 2-Naphthalenol, 2-acetate
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Record name 2-Naphthyl acetate
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Record name 2-Naphthalenol, 2-acetate
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Record name 2-Naphthalenol, 2-acetate
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Record name 2-naphthyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
F Moyano, RD Falcone, JC Mejuto… - … A European Journal, 2010 - Wiley Online Library
… The aim of the present work is to determine the influence of different RM interfaces on the hydrolysis of 2-naphthyl acetate (2NA) by α-chymotrypsin (α-CT). The reaction was studied in …
T Oritani, K Yamashita, C Kabuto - The Journal of Organic …, 1984 - ACS Publications
… of microbial hydrolysis of (ą)-decahydro2-naphthyl acetate and chloroacetates. … Microbial Hydrolysis of (ą)-cis,cia-Decahydro-2-naphthyl Acetate (6). As described in the previous paper,…
Number of citations: 17 pubs.acs.org
RD Falcone, MA Biasutti, NM Correa, JJ Silber, E Lissi… - Langmuir, 2004 - ACS Publications
… The aim of the present work is to determine the influence of the addition of GY on the hydrolysis of 2-naphthyl acetate (2-NA) catalyzed by α-CT to water/AOT/n-heptane reverse micelles …
Number of citations: 73 pubs.acs.org
E Abuin, E Lissi, R Duarte - Langmuir, 2003 - ACS Publications
The rate of hydrolysis of 2-naphthyl acetate catalyzed by α-chymotrypsin has been measured in aqueous solutions of dodecyltrimethylammonium bromide at concentrations below and …
Number of citations: 29 pubs.acs.org
LF Aguilar, E Abuin, E Lissi - Archives of Biochemistry and Biophysics, 2001 - Elsevier
… The method is applied to the hydrolysis of 2-naphthyl acetate (2-NA) catalyzed by lipase in sodium 1,4-bis(2-ethylhexyl) sulfosuccinate (AOT)/buffer/heptane reverse micellar solutions. …
Number of citations: 37 www.sciencedirect.com
Y Miyake, T Owari, F Ishiga, M Teramoto - Journal of the Chemical …, 1994 - pubs.rsc.org
… In this work, we used the hydrophobic and surface-active substrate, 2-naphthyl acetate (NA).16 The catalysts used were lipase from Rhizopus delemar, a-chymotrypsin from bovine …
Number of citations: 45 pubs.rsc.org
S Oswald - Journal of the Chemical Society, Perkin Transactions 2, 1995 - pubs.rsc.org
… The reactions of 1- and 2-naphthyl acetate (1-NA and 2-NA) with four cyclodextrins (CDs): or-… Table 1 Constants for the basic cleavage of 1- and 2-naphthyl acetate by cyclodextrins and …
Number of citations: 18 pubs.rsc.org
Z Wang, DA Holden, FRW McCourt - Macromolecules, 1990 - ACS Publications
… polarization characteristic of isolated 2-naphthyl acetate molecules,22 the … 2-naphthyl acetate (9.3 ± 0.1) and PMMA (9.3),26 establish that the initial solution of 2-naphthyl acetate …
Number of citations: 17 pubs.acs.org
SP Verevkin, MV Roux, R Notario… - Molecular …, 2003 - Taylor & Francis
… enthalpy differences between the 1- and 2-naphthyl acetate and the 2-naphthyl acetate isomers. We lack a direct method to determine this difference, the enthalpy of formal reaction (l), …
Number of citations: 7 www.tandfonline.com
E Abuin, E Lissi, R Duarte - Journal of Molecular Catalysis B: Enzymatic, 2004 - Elsevier
Results obtained on the effect of addition of dodecyltrimethylammonium bromide (DTAB) upon the α-chymotrypsin (α-CT) catalyzed hydrolysis of 2-naphthyl acetate (2-NA) under steady …
Number of citations: 16 www.sciencedirect.com

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